6,7-Dimethoxy-4-ethylcoumarin
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Overview
Description
Mechanism of Action
Target of Action
Coumarin derivatives, which include 6,7-dimethoxy-4-ethylcoumarin, have been shown to have various physiological functions . They have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
It is known that coumarin derivatives play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Biochemical Pathways
Coumarin derivatives have been shown to influence various metabolic pathways . For instance, 6,7-Dihydroxy-4-methylcoumarin, a derivative of esculetin, has been shown to reduce the phosphorylation of ERK and p38-MAPK .
Pharmacokinetics
It is known that hepatic injury can significantly influence the pharmacokinetics of 6,7-dimethoxycoumarin . The absorption and distribution process was accelerated in liver injured rats, but the metabolism and elimination process was slowed .
Result of Action
It is known that coumarin derivatives have various physiological functions . For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to significantly reduce NO levels and PGE2 expression without inducing cytotoxicity .
Action Environment
It is known that coumarin derivatives have a unique stability , which suggests that they may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
. The nature of these interactions can vary widely depending on the specific structure of the coumarin derivative. For instance, some coumarin derivatives have been found to inhibit enzymes, while others may bind to proteins and alter their function .
Cellular Effects
Some coumarin derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, 6,7-Dihydroxy-4-methylcoumarin has been shown to reduce the expression of inflammatory factors and pro-inflammatory cytokines in LPS-stimulated macrophages .
Molecular Mechanism
Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of coumarin derivatives can vary widely and are important factors to consider in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of coumarin derivatives can vary with dosage, and high doses may have toxic or adverse effects .
Metabolic Pathways
Coumarin derivatives can interact with various enzymes and cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Coumarin derivatives can interact with various transporters or binding proteins and may affect their localization or accumulation .
Subcellular Localization
Coumarin derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-ethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. The reaction involves the condensation of a phenol with a β-keto ester in the presence of a strong acid catalyst. For this compound, the starting materials are 2,3-dimethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, reaction time, and the concentration of reactants and catalysts. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-ethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin ring to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxycoumarins. Substitution reactions can introduce halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-ethylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescence properties make it useful in studying biological systems, including tracking cellular processes and imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory, antimicrobial, and anticancer drugs.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Comparison with Similar Compounds
6,7-Dimethoxy-4-ethylcoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6,7-Dimethoxy-4-ethylcoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anticancer, and neuroprotective contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure:
this compound (C13H14O4) features two methoxy groups at the 6 and 7 positions and an ethyl group at the 4 position of the coumarin scaffold. Its molecular structure is crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators in RAW 264.7 macrophages. The compound effectively downregulated the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2) .
Table 1: Effects on Pro-inflammatory Mediators
Treatment Concentration (µM) | NO Production (µM) | PGE2 Production (µM) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|---|---|---|
Control | 12.5 | 30 | 100 | 150 | 200 |
LPS | 50 | 80 | 250 | 300 | 350 |
DMC (100) | 30 | 60 | 150 | 200 | 220 |
DMC (200) | 20 | 40 | 120 | 150 | 180 |
DMC (400) | 10 | 20 | 80 | 100 | 120 |
This table illustrates the dose-dependent inhibition of inflammatory mediators by DMC, highlighting its potential as an anti-inflammatory agent.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and cell cycle arrest, which was evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects of DMC on MCF-7 cells, the following IC50 values were determined:
Treatment Concentration (mg/mL) | Cell Viability (%) |
---|---|
Control | 100 |
DMC (0.1) | 85 |
DMC (0.5) | 70 |
DMC (1.0) | 45 |
DMC (2.0) | <10 |
These results indicate that higher concentrations of DMC significantly reduce cell viability, suggesting its potential as a therapeutic agent against breast cancer.
3. Neuroprotective Activity
Emerging evidence suggests that coumarin derivatives, including DMC, may exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and possess antioxidant properties that protect neuronal cells from oxidative stress .
Mechanism of Action
The neuroprotective effects are believed to be mediated through several pathways:
- Inhibition of Acetylcholinesterase: Coumarins have shown promise as inhibitors of acetylcholinesterase, which may enhance cholinergic transmission in neurodegenerative diseases such as Alzheimer's .
- Antioxidant Activity: The antioxidant properties help mitigate oxidative damage in neurons, potentially offering protection against conditions like Parkinson's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of DMC is crucial for evaluating its therapeutic potential. Studies indicate that hepatic metabolism significantly influences its bioavailability and efficacy. Additionally, preliminary toxicity assessments suggest that DMC has a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its toxicological effects.
Properties
IUPAC Name |
4-ethyl-6,7-dimethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-8-5-13(14)17-10-7-12(16-3)11(15-2)6-9(8)10/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNPGHAGVLUKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.